N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethylphenyl group, an indole core, and a piperidinyl-oxoethyl side chain. These analogs vary in substituent patterns, heterocyclic systems, and functional groups, offering insights into structure-activity relationships (SAR) and synthetic strategies .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-10-11-18(2)21(14-17)26-25(31)24(30)20-15-28(22-9-5-4-8-19(20)22)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWDWEILTFVLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 346.43 g/mol. The compound features a unique structure that integrates an indole moiety with piperidine and acetamide functionalities, suggesting diverse interactions within biological systems.
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cell signaling pathways. The presence of the indole ring is known to influence receptor binding and enzyme inhibition, potentially leading to anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study demonstrated an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin in various tumor models .
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics . This suggests potential applications in treating bacterial infections.
Case Studies
-
Anticancer Efficacy : A study conducted by Ramiz et al. evaluated the anticancer effects of various derivatives of indole compounds, including this compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against human cancer cell lines .
Compound Name IC50 (µM) Cell Line Tested Doxorubicin 0.5 MCF7 Compound X 0.3 MCF7 Compound Y 0.4 HeLa - Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against clinical isolates of S. aureus. The findings showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 2,5-dimethylphenyl group in the target compound is a key structural feature shared with other analogs:
- TFA-L-Phe-Ph(2,5-Me) (L-91) (): A trifluoroacetamide derivative with a 2,5-dimethylphenyl group and a phenylpropan-2-yl backbone. Unlike the target compound, this analog incorporates a trifluoroacetyl group, which enhances metabolic stability but may reduce solubility compared to the oxo-piperidinyl moiety .
- N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS 453517-15-2, ): Shares the 2,5-dimethylphenyl group but replaces the indole-piperidinyl system with a sulfonyl-piperazine moiety. This substitution likely alters electronic properties and binding affinities .
Table 1: Substituent Comparisons
Heterocyclic Core Modifications
The indole-piperidinyl system in the target compound contrasts with other heterocycles in analogs:
- Triazinoindole Derivatives (): Compounds 23–27 feature a triazino[5,6-b]indole core with thioacetamide linkages. These analogs exhibit high purity (>95%) and demonstrate the impact of bromo substituents (e.g., Compound 25) on steric hindrance and reactivity .
- Pyrazol-4-yl Acetamides (): 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide contains a dihydro-pyrazole ring. Crystal structure analysis reveals planar amide groups and dihedral angles (48.45°–80.70°) that influence molecular packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
